3-Phenyl-3-pyrrolidinol hydrochloride
Description
Contextualization within Heterocyclic Organic Chemistry Research
3-Phenyl-3-pyrrolidinol hydrochloride is a member of the pyrrolidine (B122466) class of heterocyclic compounds. The five-membered pyrrolidine ring is a cornerstone of many biologically active molecules, making its synthesis and functionalization a major focus of research in organic chemistry. nih.govresearchgate.netnih.gov The synthesis of the pyrrolidine ring can be approached in two main ways: by constructing the ring from non-cyclic starting materials or by modifying an existing pyrrolidine structure, such as proline. nih.govnih.gov
Research in this area is extensive, with numerous methods developed for creating substituted pyrrolidines. These methods include 1,3-dipolar cycloadditions, Pictet-Spengler reactions followed by oxidative ring contractions, and various catalytic processes. nih.gov The development of stereoselective synthesis methods is a particularly active area of investigation, as the spatial arrangement of atoms in the pyrrolidine ring can significantly impact its biological activity. nih.govnih.gov The study of compounds like this compound contributes to the broader understanding of reaction mechanisms, catalytic systems, and synthetic strategies within heterocyclic chemistry.
Significance as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
The concept of a "privileged scaffold" is used in medicinal chemistry to describe a molecular framework that can serve as a starting point for developing ligands for multiple biological targets. researchgate.net The pyrrolidine ring, and specifically the 3-aryl-pyrrolidinol substructure found in this compound, is considered such a scaffold. nih.govnih.gov This is due to several key features of the pyrrolidine ring:
Three-Dimensional Structure: The non-flat, three-dimensional shape of the pyrrolidine ring allows for a more effective exploration of the binding sites of biological targets compared to flat aromatic rings. nih.govresearchgate.netnih.gov
Stereochemistry: The presence of chiral centers in the pyrrolidine ring allows for the creation of stereoisomers with distinct biological profiles. nih.govnih.gov
Physicochemical Properties: The inclusion of the pyrrolidine motif can improve important drug-like properties such as solubility.
The 3-aryl-3-hydroxy-1-phenylpyrrolidine framework has been a key component in the design and synthesis of novel androgen receptor (AR) antagonists. nih.gov These compounds have shown potential as treatments for castration-resistant prostate cancer. nih.gov For instance, research has demonstrated that introducing specific substituents on the pyrrolidine ring can enhance binding affinity to the androgen receptor and modulate the compound's activity. nih.gov Specifically, the (2S,3R) configuration of the pyrrolidine ring was found to be advantageous for AR antagonistic activity. nih.gov
| Feature of Pyrrolidine Scaffold | Significance in Medicinal Chemistry |
| sp3-Hybridization | Allows for effective exploration of pharmacophore space. nih.govresearchgate.netnih.gov |
| Stereocenters | Contributes to the stereochemistry and potential for enantioselective interactions with biological targets. nih.govnih.gov |
| Non-Planar Ring | Increases three-dimensional coverage, a phenomenon known as "pseudorotation". nih.govresearchgate.netnih.gov |
Overview of Current Research Trajectories and Challenges
Current research involving 3-aryl-3-pyrrolidinol and related structures is focused on several key areas. A major emphasis is on the development of new and more efficient synthetic methods, particularly those that allow for precise control over the stereochemistry of the final product. nih.govnih.gov The stereoselective synthesis of pyrrolidine derivatives remains a significant challenge in organic chemistry. nih.gov
Another important research direction is the exploration of the pharmacological potential of new derivatives. For example, recent studies have investigated pyrrolidine-substituted compounds for a wide range of biological activities, including as cholinesterase inhibitors and for their effects on cancer cells. frontiersin.org
A significant challenge in the synthesis of chiral 3-hydroxypyrrolidine compounds is the potential for side reactions and the difficulty in achieving high optical purity. researchgate.net Researchers are actively exploring new catalytic systems and reaction conditions to overcome these hurdles. For instance, the use of specific protecting groups during synthesis can prevent unwanted side reactions and improve the yield and purity of the desired product. researchgate.net The development of robust and scalable synthetic routes is crucial for the potential application of these compounds in pharmaceutical development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10(6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWLCQBZZBGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-02-4 | |
| Record name | 3-Pyrrolidinol, 3-phenyl-, hydrochloride | |
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| Record name | 3-Pyrrolidinol, hydrochloride | |
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| Record name | 3-phenylpyrrolidin-3-ol hydrochloride | |
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Synthetic Strategies and Methodologies for 3 Phenyl 3 Pyrrolidinol Hydrochloride and Analogues
Classic and Modern Approaches to Pyrrolidinol Ring Synthesis
The construction of the 3-pyrrolidinol (B147423) core can be achieved through several established and contemporary synthetic routes, each offering distinct advantages in terms of starting material availability, efficiency, and stereochemical control.
Reductive Cyclization Protocols (e.g., using Raney nickel catalyst)
Reductive cyclization is a powerful strategy for forming the pyrrolidine (B122466) ring. This method often involves the intramolecular cyclization of a linear precursor containing both a nitrile and a hydroxyl group, which upon reduction, forms the heterocyclic ring. A key process involves the reductive cyclisation of a hydroxybutyronitrile compound using hydrogen gas in the presence of a Raney nickel catalyst. googleapis.com This approach is noted for its potential economic advantages in the preparation of pyrrolidinols. googleapis.com
The choice of catalyst is critical; for instance, in certain syntheses, Raney nickel has been shown to effect cyclization where palladium on carbon catalysts were unsuccessful. googleapis.com The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure efficient conversion. For example, a related reductive cyclization of an α,β-unsaturated nitrile has been studied extensively using Raney-Co type metals. researchgate.net The methodology can also be part of a cascade reaction, such as a nitro-Michael addition followed by a metal-catalyzed reductive cyclization to produce complex functionalized pyrrolidines. researchgate.net
Reduction of Pyrrolidinone Precursors (e.g., using lithium aluminum hydride)
A common and effective method for the synthesis of 3-pyrrolidinols involves the reduction of a corresponding pyrrolidinone (a lactam). Lithium aluminum hydride (LiAlH₄) is a potent reducing agent frequently employed for this transformation. masterorganicchemistry.com It is capable of reducing the amide bond within the lactam ring to an amine, yielding the pyrrolidinol structure. masterorganicchemistry.comorganic-chemistry.org
The general applicability of LiAlH₄ extends to the reduction of various carboxylic acid derivatives, including amides and lactams, to their corresponding amines. masterorganicchemistry.com The procedure typically involves treating the pyrrolidinone precursor with a suspension of LiAlH₄ in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is often exothermic and requires careful temperature control and quenching. masterorganicchemistry.comorgsyn.org For instance, the reduction of N-benzyl-3-hydroxysuccinimide with lithium aluminum hydride yields N-benzyl-3-pyrrolidinol. googleapis.com
| Precursor Type | Reducing Agent | Product | Reference |
| Pyrrolidinone (Lactam) | Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidinol | masterorganicchemistry.comorganic-chemistry.org |
| N-benzyl-3-hydroxysuccinimide | Lithium Aluminum Hydride (LiAlH₄) | N-benzyl-3-pyrrolidinol | googleapis.com |
Condensation Reactions for Scaffold Assembly (e.g., with secondary amines or through malic acid derivatives)
The pyrrolidine scaffold can be assembled through condensation reactions that bring together different molecular fragments. One such approach involves heating malic acid with an amine, like benzylamine, to form an N-substituted 3-hydroxysuccinimide, which can then be reduced to the corresponding N-substituted 3-pyrrolidinol. googleapis.com
Another modern and atom-efficient approach is the "borrowing hydrogen" methodology. researchgate.net This strategy allows for the synthesis of saturated aza-heterocycles, like pyrrolidines, from primary amines and diols or triols. The process involves the in-situ catalytic dehydrogenation of an alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent hydrogenation of the imine using the initially "borrowed" hydrogen. researchgate.net The direct synthesis of 3-pyrrolidinol derivatives has been achieved using 1,2,4-butanetriol (B146131) and various amines with ruthenium-based catalysts. researchgate.net
Stereocontrolled Synthetic Pathways (e.g., asymmetric synthesis from chiral precursors)
Given the importance of stereochemistry in biological activity, developing stereocontrolled synthetic routes to chiral pyrrolidinols is crucial. researchgate.netnih.gov Such pathways often start from commercially available chiral precursors. For example, (S)-3-hydroxypyrrolidine can be synthesized from 4-amino-(S)-2-hydroxybutyric acid. google.com
Asymmetric synthesis can also be achieved through enantioselective reactions. An example is the cyclization of an alcohol precursor using a hydride base to give a Boc-protected pyrrolidine, which serves as a key step in the synthesis of the natural product Anisomycin. nih.gov The functionalization of a pre-existing chiral scaffold, such as proline, is another common strategy. nih.gov For instance, Boc-protected trans-4-hydroxy-L-proline is a versatile starting material for synthesizing various complex pyrrolidine derivatives. nih.gov The separation of racemic products via fractional crystallization of salts formed with optically active acids is a classic method to obtain pure enantiomers. google.com
Functionalization and Derivatization at the Phenyl and Pyrrolidine Moieties
Once the core 3-pyrrolidinol scaffold is synthesized, further derivatization can be performed to explore structure-activity relationships.
Introduction of Phenyl and Substituted Phenyl Groups
The phenyl group is a common substituent in many organic compounds and can be introduced at various stages of the synthesis. wikipedia.org In the context of 3-phenyl-3-pyrrolidinol, the phenyl group is attached to the C3 position of the pyrrolidine ring. The introduction of substituted phenyl groups allows for the fine-tuning of the molecule's properties. These groups can be introduced by using appropriately substituted starting materials in the synthetic routes described above. For example, starting a synthesis with a substituted phenylacetonitrile (B145931) or a substituted styrene (B11656) oxide would lead to a correspondingly substituted 3-phenyl-3-pyrrolidinol derivative.
The phenyl ring itself can be functionalized, although this is often accomplished by carrying the desired substituted phenyl group through the synthesis. Electrophilic aromatic substitution reactions on the phenyl ring can lead to various isomers (ortho, meta, para), which can significantly impact the molecule's interaction with biological targets. wikipedia.org For example, studies on related pyrrolidine inhibitors have shown that substitution patterns on the phenyl ring, such as the introduction of chlorine or fluorine atoms, can alter the conformation and potency of the final compound. nih.gov
| Modification | Synthetic Strategy | Example Precursor |
| Introduction of Phenyl Group | Grignard reaction with a pyrrolidinone | Phenylmagnesium bromide |
| Introduction of Substituted Phenyl Group | Using substituted starting materials | 4-Chlorophenylacetonitrile |
| Derivatization of Phenyl Ring | Electrophilic Aromatic Substitution | Nitration or Halogenation |
Modifications on the Pyrrolidine Nitrogen (e.g., N-alkylation, N-acylation)
Modification of the secondary amine on the pyrrolidine ring is a common strategy to produce a diverse range of analogues. N-alkylation and N-acylation are the most fundamental transformations employed for this purpose.
N-Alkylation involves the introduction of an alkyl group onto the pyrrolidine nitrogen. This is typically achieved through a nucleophilic substitution reaction where the pyrrolidine nitrogen acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. acsgcipr.orgorganic-chemistry.org The reaction is generally carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, to deprotonate the nitrogen, thereby increasing its nucleophilicity. organic-chemistry.org The choice of solvent can be critical, with dipolar aprotic solvents often being used. acsgcipr.org The synthesis of N-alkyl pyrrolines, which are key precursors in some palladium-catalyzed routes to 3-aryl pyrrolidines, serves as a practical example of this transformation. nih.gov
N-Acylation is the process of introducing an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is a robust reaction, often accomplished by treating the pyrrolidine with an acyl chloride or acid anhydride (B1165640). researchgate.netnih.gov One-pot methods have been developed for the N-acylation of less nucleophilic N-heterocycles using activating systems, which could be applicable to pyrrolidinol derivatives. researchgate.net The resulting N-acyl pyrrolidines are not only important final products but can also serve as key intermediates in further synthetic transformations. nsf.govrsc.org
| Modification Type | Reagent Class | Typical Conditions | Product Type |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, KOH), Solvent (e.g., DMF, MeCN) acsgcipr.orgorganic-chemistry.org | N-Alkyl Pyrrolidine |
| N-Alkylation | Reductive Amination | Carbonyl Compound, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Pyrrolidine |
| N-Acylation | Acyl Chlorides | Base (optional), Solvent (e.g., CH₂Cl₂) nih.gov | N-Acyl Pyrrolidine (Amide) |
| N-Acylation | Acid Anhydrides | Base (optional), Solvent (e.g., CH₂Cl₂) | N-Acyl Pyrrolidine (Amide) |
Stereoselective Introduction of Chiral Centers
The 3-phenyl-3-pyrrolidinol molecule contains a stereocenter at the C3 position. The synthesis of single enantiomers is often crucial for pharmacological activity. Several strategies are employed to achieve stereocontrol.
Synthesis from Chiral Precursors: A common and effective approach is to start the synthesis from an enantiomerically pure building block. Commercially available chiral molecules such as trans-4-hydroxy-L-proline can be elaborated through multi-step sequences to yield highly substituted, optically active pyrrolidines. nih.govacs.org This method leverages the existing stereochemistry of the starting material to build the desired product.
Stereochemical Inversion: In some cases, the desired enantiomer has the opposite configuration to the most accessible chiral starting material. The Mitsunobu reaction is a powerful tool for achieving this, as it proceeds via an Sₙ2 mechanism that inverts the stereochemistry at a chiral alcohol center. nih.gov For instance, an (R)-alcohol can be converted to a (S)-ester, which is then hydrolyzed to the (S)-alcohol.
Diastereoselective Reduction: If a precursor contains an existing chiral center, it can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone in a molecule that already possesses a stereocenter can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. nih.gov
Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), it can be separated into its constituent enantiomers in a process called chiral resolution. wikipedia.orglibretexts.org A common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. wikipedia.orggoogle.com After separation, the pure enantiomer is recovered by treating the salt with a base to remove the resolving agent. libretexts.org
Preparation and Interconversion of Hydrochloride Salts
The hydrochloride salt of 3-phenyl-3-pyrrolidinol is often preferred for its improved stability and handling properties compared to the free base.
Preparation of the Hydrochloride Salt: The salt is typically prepared by reacting the free base form of 3-phenyl-3-pyrrolidinol with hydrochloric acid. google.com This can be accomplished by dissolving the free base in a suitable organic solvent, such as ether, isopropanol (B130326), or ethyl acetate (B1210297), and then introducing hydrogen chloride. google.com The hydrogen chloride can be added as a gas or as a solution in a solvent like isopropanol or water. google.comnih.gov The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. For further purification, the salt can be recrystallized from an appropriate solvent system, such as an isopropanol-ether mixture. google.com
Interconversion to the Free Base: The hydrochloride salt can be readily converted back to the free base by treatment with a base. google.comgoogle.com This is typically done by dissolving the salt in water and adding an inorganic base, such as sodium hydroxide or sodium bicarbonate, until the solution is alkaline. google.com The free base can then be extracted into an organic solvent. It has been noted that when preparing the free base for distillation, a slight excess of the inorganic base (e.g., 1.1-1.4 equivalents) may be necessary to ensure complete conversion and prevent the volatile salt from subliming and contaminating the distillate. google.com
Catalytic Methods in Pyrrolidinol Synthesis (e.g., palladium-catalyzed hydrogenation)
Catalytic methods are fundamental to the efficient synthesis of pyrrolidinol scaffolds, offering pathways that are often more direct and atom-economical than stoichiometric approaches. A variety of transition metals are employed, with palladium, rhodium, iridium, and nickel being particularly prominent.
Palladium (Pd) Catalysis: Palladium catalysts are versatile and widely used. Palladium on carbon (Pd/C) is a standard catalyst for hydrogenation reactions, which can be applied to the reduction of pyrroline (B1223166) precursors to pyrrolidines or for the removal of protecting groups, such as the N-benzyl group (debenzylation). nih.govgoogle.com A significant advance in forming the 3-aryl-pyrrolidine core is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which directly installs the aryl group at the C3 position. nih.gov More recently, ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines has emerged as a method to access functionalized pyrrolidines. rsc.org
Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in asymmetric synthesis. Dirhodium complexes have been used for the enantioselective intermolecular allylic C-H functionalization of alkenes, which serves as a key step in the synthesis of complex, stereo-enriched β-arylpyrrolidines. nih.gov Rhodium has also been employed to construct pyrrolidine rings from primary amines using O-benzoylhydroxylamines as nitrene precursors. researchgate.net
Iridium (Ir) Catalysis: Iridium complexes have enabled novel routes to pyrrolidines. Cationic iridium complexes (e.g., Cp*Ir) can catalyze the N-heterocyclization of primary amines with diols to form various cyclic amines, including pyrrolidines. organic-chemistry.org In another approach, Vaska's complex, an iridium(I) compound, catalyzes the reductive generation of azomethine ylides from lactams, which then undergo cycloaddition reactions to yield highly functionalized pyrrolidine architectures. nih.govnih.gov
Raney Nickel (Ra-Ni): Raney nickel is a robust and cost-effective catalyst, often used for the hydrogenation of various functional groups, particularly nitriles. wikipedia.orgmasterorganicchemistry.com In the context of pyrrolidinol synthesis, it is effective for the reductive cyclization of precursors like 4-chloro-3-hydroxybutyronitrile (B93200) to afford 3-pyrrolidinol. google.com Despite its high activity, it can sometimes be prone to deactivation. mdpi.com
| Catalyst System | Reaction Type | Substrate(s) | Key Features |
| Pd(OAc)₂ / Ligand | Hydroarylation | N-Alkyl Pyrroline, Aryl Halide | Direct formation of 3-aryl pyrrolidines. nih.gov |
| Pd/C | Hydrogenation | Pyrroline / N-Benzyl Pyrrolidine | Reduction of C=C bond / N-debenzylation. nih.govgoogle.com |
| Rh₂(S-NTTL)₄ | Asymmetric C-H Functionalization | Alkene, Triazole | Forms highly substituted, stereoenriched β-arylpyrrolidines. nih.gov |
| Cp*Ir Complex | N-Heterocyclization | Primary Amine, Diol | Good to excellent yields for five-, six-, and seven-membered rings. organic-chemistry.org |
| Vaska's Complex (Ir) | Reductive Cycloaddition | Lactam, Alkene | Generates azomethine ylides for [3+2] cycloaddition. nih.govnih.gov |
| Raney Nickel (Ra-Ni) | Reductive Cyclization | 4-Halo-3-hydroxybutyronitrile | Industrially advantageous catalytic reduction to 3-pyrrolidinol. google.com |
Advanced Structural Characterization and Stereochemical Elucidation
Spectroscopic Techniques for Structural Confirmation and Analysis
Spectroscopy is the cornerstone for the structural analysis of 3-Phenyl-3-pyrrolidinol hydrochloride, providing insights from atomic connectivity to absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's constitution and spatial arrangement.
1D and 2D NMR Analysis:
¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons. The aromatic protons of the phenyl group typically appear as a multiplet in the 7.2-7.4 ppm region. The protons on the pyrrolidine (B122466) ring are observed in the aliphatic region, with their specific chemical shifts influenced by the hydroxyl and phenyl substituents.
¹³C NMR: The carbon spectrum confirms the carbon skeleton, showing distinct signals for the phenyl carbons and the four unique carbons of the pyrrolidinol ring.
Conformational and Configurational Analysis:
ROESY/NOESY Correlations: Rotating frame Overhauser effect spectroscopy (ROESY) is particularly useful for determining spatial proximity between protons, even when they are not directly bonded. huji.ac.il These through-space correlations are critical for establishing the relative stereochemistry and preferred conformation of the pyrrolidine ring and the orientation of the phenyl group relative to the ring. The strength of a ROESY signal is inversely proportional to the sixth power of the distance between the atoms, allowing for quantitative distance measurements. huji.ac.il
Mosher's Method: To determine the absolute configuration of the chiral center at C3, Mosher's method is a widely used NMR-based technique. umn.edunih.gov This involves the chemical derivatization of the tertiary alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org This reaction creates a pair of diastereomeric esters. stackexchange.comnih.gov Because these diastereomers have different spatial arrangements, the protons in the vicinity of the newly formed chiral ester group experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). nih.gov By analyzing the sign of these Δδ values for protons on either side of the original stereocenter, the absolute configuration can be unambiguously assigned. nih.gov
Table 1: Representative NMR Data Interpretation for Mosher's Ester Analysis of a Chiral Alcohol
| Protons on Side 'A' of Stereocenter | Protons on Side 'B' of Stereocenter | Inferred Absolute Configuration |
| Δδ (δS - δR) > 0 (Positive) | Δδ (δS - δR) < 0 (Negative) | R |
| Δδ (δS - δR) < 0 (Negative) | Δδ (δS - δR) > 0 (Positive) | S |
| Note: This table illustrates the general principle of the advanced Mosher method. 'A' and 'B' represent the two sides of the molecule relative to the chiral center. |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation pattern, which serves as a structural fingerprint.
With a molecular formula of C₁₀H₁₄ClNO, the compound has a molar mass of approximately 199.68 g/mol . chembk.com
Ionization Techniques: In techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ corresponding to the free base (m/z ≈ 178.12).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the parent ion. The fragmentation pattern of 3-Phenyl-3-pyrrolidinol is predictable based on its structure. Common fragmentation pathways include:
Loss of a water molecule (H₂O) from the tertiary alcohol.
Cleavage of the pyrrolidine ring at various positions.
Loss of the phenyl group.
Purity Assessment: When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry becomes a powerful tool for assessing the purity of the compound by separating it from any synthesis precursors, byproducts, or degradation products before detection.
Table 2: Predicted Mass Spectrometry Fragments for 3-Phenyl-3-pyrrolidinol
| m/z (Mass-to-Charge Ratio) | Predicted Fragment |
| 178.12 | [M+H]⁺ (Protonated Parent Molecule) |
| 160.11 | [M+H - H₂O]⁺ |
| 105.07 | [C₇H₇O]⁺ or [C₈H₉]⁺ |
| 77.04 | [C₆H₅]⁺ (Phenyl Cation) |
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing definitive information on its absolute configuration. chemistrywithatwist.comsemanticscholar.org
Optical Rotation (OR): This is the classical chiroptical measurement. A non-racemic sample of a chiral compound will rotate the plane of polarized light. The specific rotation [α] is a characteristic physical property. For example, the (R)-enantiomer of 3-Pyrrolidinol (B147423) hydrochloride has a reported specific rotation of [α]D²⁰ = -7.6° (c = 3.5 in methanol). sigmaaldrich.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the absolute configuration of the molecule.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. semanticscholar.org
For unambiguous assignment, experimental ECD or VCD spectra are compared to spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer). nih.gov A match between the experimental and calculated spectra confirms the absolute configuration of the sample.
Single-Crystal X-ray Diffraction: If suitable single crystals could be grown, this technique would provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
X-ray Powder Diffraction (XRPD): For the bulk hydrochloride salt, which is often a microcrystalline powder, XRPD is the primary analytical tool. The resulting diffractogram is a unique fingerprint of the compound's crystalline form (polymorph). It is used for phase identification, polymorph screening, and assessment of crystalline purity.
Analysis of Related Structures: Studies on similar heterocyclic salts, such as 3-phenylpyrazolium nitrate, show that the crystal packing is typically stabilized by a network of hydrogen bonds between the cation (the protonated pyrrolidinium (B1226570) ring) and the anion (chloride). researchgate.net
Stereochemical Analysis and Chiral Resolution
The presence of a stereocenter at the C3 position means that 3-Phenyl-3-pyrrolidinol exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical.
A primary strategy for analyzing and separating enantiomers is to convert them into diastereomers, which possess different physical properties. mdpi.com This is achieved by reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent.
The process involves:
Reaction: The racemic 3-Phenyl-3-pyrrolidinol is reacted with an enantiomerically pure agent (e.g., (R)-MTPA-Cl). This creates a mixture of two diastereomers: (R-alcohol, R-agent) and (S-alcohol, R-agent).
Separation: Unlike the original enantiomers, the resulting diastereomers have different melting points, solubilities, and chromatographic retention times. This allows them to be separated using standard techniques like fractional crystallization or, more commonly, chromatography (e.g., HPLC on a standard achiral column).
Analysis and Recovery: Once separated, the diastereomers can be analyzed individually (as in Mosher's method). If the goal is to obtain the pure enantiomers of the original alcohol, the chiral derivatizing agent can be chemically cleaved, yielding the enantiomerically pure (R)- and (S)-3-Phenyl-3-pyrrolidinol.
Chromatographic Separation of Enantiomers (e.g., using chiral stationary phases in HPLC)
The separation of enantiomers from a racemic mixture is a critical challenge in chemical analysis. sigmaaldrich.com For pyrrolidine derivatives like 3-Phenyl-3-pyrrolidinol, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a highly effective and widely used method. eijppr.comnih.gov
The fundamental principle of chiral HPLC is the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. eijppr.com
Several classes of CSPs are particularly effective for separating chiral amines and related compounds:
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. hplc.eu Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated high chiral recognition capabilities for a variety of molecules, including those with a pyrrolidine core. researchgate.netepa.gov The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.
Pirkle-Type CSPs: Also known as brush-type phases, these involve a small chiral molecule covalently bonded to a silica (B1680970) support. hplc.eu They operate on a principle of π-π interactions, dipole-dipole interactions, and hydrogen bonding to form a "three-point interaction" complex with one enantiomer over the other. eijppr.com The Whelk-O 1 CSP, for example, is known for its broad applicability in separating various classes of chiral compounds, including amides, alcohols, and esters. hplc.eu
Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin (B549263) and teicoplanin can be bonded to silica to create CSPs that are effective in both reversed-phase and polar organic modes. sigmaaldrich.commdpi.com Their complex structures provide multiple interaction points, leading to excellent enantioselectivity for amino acids and other polar compounds.
The efficiency of separation is highly dependent on the mobile phase composition. For polysaccharide and Pirkle-type columns, normal-phase eluents consisting of a hydrocarbon (like n-hexane) mixed with an alcohol modifier (such as ethanol (B145695) or isopropanol) are common. nih.gov Adjusting the concentration of the alcohol modifier and the column temperature are key strategies for optimizing the resolution and analysis time. nih.gov
Table 1: Common Chiral Stationary Phases and Conditions for Pyrrolidine-like Compound Separation
| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase | Primary Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-Based | Cellulose or Amylose tris(phenylcarbamate) derivatives researchgate.net | n-Hexane/Isopropanol (B130326) nih.gov | Hydrogen bonding, π-π interactions, steric inclusion |
| Pirkle-Type (π-acid/π-base) | N-(3,5-Dinitrobenzoyl)phenylglycine hplc.eu | Hexane/Ethanol/Acetonitrile | π-π stacking, dipole-dipole, hydrogen bonding |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin mdpi.com | Methanol/Water with acid/base modifier | Inclusion complexing, hydrogen bonding, ionic interactions |
Computational Chemistry for Conformational and Electronic Structure Investigation
Computational chemistry provides powerful tools to investigate molecular properties at an atomic level, offering insights that complement experimental data. For 3-Phenyl-3-pyrrolidinol, these methods can elucidate its preferred 3D shape and electronic nature.
Molecular Modeling and Dynamics Studies
Molecular modeling and dynamics are used to explore the conformational landscape of a molecule. A molecule like 3-Phenyl-3-pyrrolidinol is not static; it can exist in various shapes, or conformations, due to the rotation around its single bonds and the flexibility of the pyrrolidine ring.
A thorough conformational analysis involves identifying all possible low-energy structures and determining their relative stabilities. For the pyrrolidine ring system, key conformational features include:
Ring Puckering: The five-membered ring is not flat and can adopt "envelope" or "twist" conformations to relieve strain.
Substituent Orientation: The phenyl and hydroxyl groups can be in different spatial arrangements relative to the ring.
Rotational Isomers (Rotamers): Rotation around the C-N and C-C single bonds leads to different conformers.
Table 2: Illustrative Conformational Analysis Data
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| A | Equatorial Phenyl, Envelope Puckering | 0.00 (Most Stable) | ~65% |
| B | Axial Phenyl, Envelope Puckering | +0.8 | ~20% |
| C | Equatorial Phenyl, Twist Puckering | +1.2 | ~10% |
| D | Other | > +2.0 | ~5% |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a typical conformational analysis.
Quantum Chemical Calculations in Mechanistic Understanding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
For 3-Phenyl-3-pyrrolidinol, quantum calculations can determine:
Electron Distribution and Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveal where the molecule is most likely to donate or accept electrons, respectively. This is fundamental to predicting its reactivity in chemical reactions.
Reaction Energetics: By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a potential reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing a mechanistic understanding of how the molecule might be synthesized or how it might react. acs.org
Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts. Comparing these calculated values with experimental data serves as a powerful method to validate the computed structure. mdpi.com
Recent advancements in the field have also explored the link between a molecule's chirality and its quantum mechanical properties, such as electron spin, a phenomenon known as Chirality-Induced Spin Selectivity (CISS). fz-juelich.denih.gov These cutting-edge investigations open new avenues for understanding how chiral molecules behave in electronic and magnetic environments. fz-juelich.de
Chemical Reactivity and Transformative Potential of 3 Phenyl 3 Pyrrolidinol Hydrochloride
Reactivity of the Hydroxyl Group (e.g., esterification)
The tertiary hydroxyl group at the C3 position of the 3-phenyl-3-pyrrolidinol scaffold is a key site for functionalization. While sterically hindered by the adjacent phenyl group, this hydroxyl moiety can undergo several characteristic reactions, most notably esterification and etherification.
Esterification: The conversion of the hydroxyl group into an ester is a common strategy to modify the compound's properties. This transformation is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the HCl generated and to deprotonate the pyrrolidine (B122466) nitrogen if it is not protected. For instance, treatment with acetic anhydride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding acetate (B1210297) ester. The synthesis of pyrrolidin-3-ylethanethioate derivatives has been accomplished through methods like the Mitsunobu reaction, which involves the reaction of a hydroxypyrrolidine with thioacetic acid. mdpi.com
Etherification: The hydroxyl group can also be converted into an ether. A notable example of this type of reaction is the Williamson ether synthesis. mdpi.com This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, in the synthesis of the antiviral agent Paritaprevir, a similar 3-hydroxy-L-proline derivative undergoes etherification by reaction with 6-chlorophenanthridine (B98449) in the presence of cesium carbonate. mdpi.com This demonstrates the viability of forming aryl ethers at the hydroxyl-bearing carbon of the pyrrolidine ring.
These transformations of the hydroxyl group are fundamental in creating derivatives with tailored characteristics for various applications.
| Reaction Type | Reagents | Functional Group Formed | Reference |
| Esterification | Acid Chloride, Base | Ester | mdpi.com |
| Esterification (Mitsunobu) | Thioacetic Acid, DEAD, PPh₃ | Thioester | mdpi.com |
| Etherification (Williamson) | Alkyl Halide, Base (e.g., Cs₂CO₃) | Ether | mdpi.com |
Reactivity of the Pyrrolidine Nitrogen (e.g., alkylation, acylation)
The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. wikipedia.org This allows for a wide range of reactions, primarily alkylation and acylation, which are crucial for building more complex molecules. Before reaction, the hydrochloride salt must be neutralized to free the lone pair of electrons on the nitrogen.
N-Alkylation: The pyrrolidine nitrogen can be readily alkylated using various alkylating agents. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. For example, the synthesis of Daclatasvir involves the initial alkylation of N-protected proline, highlighting the nitrogen's capacity to act as a nucleophile. mdpi.comnih.gov Similarly, the preparation of Darifenacin, a bladder muscle relaxant, is based on the reaction of a pyrrolidine-containing amide with a bromo-alkane, showcasing a key N-alkylation step. nih.gov
N-Acylation: Acylation of the pyrrolidine nitrogen to form an amide is another fundamental transformation. This is typically achieved by reacting the amine with an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. In the synthesis of the ACE inhibitor Captopril, L-proline methyl ester hydrochloride is coupled with (S)-3-(acetylthio)-2-methylpropanoic acid, demonstrating an acylation process. nih.gov The resulting amide bond is often more stable than the parent amine and provides a different steric and electronic profile. The synthesis of Raclopride also involves the reaction of an acid chloride with (S)-(1-ethylpyrrolidin-2-yl)methanamine to form a key amide linkage. mdpi.com
The reactivity of the pyrrolidine nitrogen is a pivotal element in its synthetic utility, enabling its incorporation into a vast array of functional molecules. nih.govresearchgate.net
| Reaction Type | Reagents | Functional Group Formed | Reference |
| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | mdpi.comnih.gov |
| N-Acylation | Acid Chloride / Activated Carboxylic Acid | Amide | mdpi.comnih.gov |
Regioselective and Stereoselective Transformations
The non-planar, three-dimensional structure of the pyrrolidine ring and the presence of a stereocenter at the C3 position make regioselective and stereoselective transformations particularly important. nih.govresearchgate.net
Regioselectivity: In substituted pyrrolidines, reactions can often occur at multiple sites. Regioselective reactions are those that favor bond formation at one position over others. For instance, in the functionalization of the pyrrolidine ring itself, methods like palladium/norbornene-cocatalyzed C-H alkylation allow for direct modification at the C-H bond adjacent to the nitrogen atom with high regioselectivity. organic-chemistry.org Another powerful method for constructing substituted pyrrolidines with high regioselectivity is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. nih.gov The substitution pattern on both the dipole and the dipolarophile controls the regiochemical outcome of the cyclization. nih.govnih.gov
Stereoselectivity: Stereoselectivity is crucial when dealing with chiral molecules like 3-phenyl-3-pyrrolidinol. The existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselectivity. For example, the reduction of a ketone precursor to form the hydroxyl group of 3-phenyl-3-pyrrolidinol can be performed using chiral reducing agents to selectively produce the desired (R) or (S) enantiomer. Furthermore, in reactions like the palladium-catalyzed enantioselective α-alkenylation of alkylamines, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity, producing optically active allylic amines. acs.org The stereochemical orientation of substituents on the pyrrolidine ring is known to significantly influence the biological profile of the final compound. researchgate.net
| Transformation Type | Method | Key Feature | Reference |
| Regioselective | Pd/Norbornene C-H Alkylation | Functionalization at C-H adjacent to nitrogen | organic-chemistry.org |
| Regioselective | 1,3-Dipolar Cycloaddition | Controlled formation of substituted pyrrolidines | nih.govnih.gov |
| Stereoselective | Asymmetric Reduction | Formation of a specific alcohol enantiomer | acs.org |
| Stereoselective | Pd-Catalyzed Alkenylation | Use of chiral ligands for enantiocontrol | acs.org |
Reaction Mechanisms of Key Synthetic Steps
Understanding the mechanisms of the reactions involving 3-phenyl-3-pyrrolidinol is essential for optimizing conditions and predicting outcomes.
Mechanism of N-Acylation: The acylation of the pyrrolidine nitrogen with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base is typically required to neutralize the hydrochloride salt of the starting amine and to scavenge the HCl produced during the reaction.
Mechanism of Palladium-Catalyzed C-H Functionalization: More advanced transformations, such as the direct C-H alkylation of the pyrrolidine ring, involve complex catalytic cycles. In the palladium/norbornene-cocatalyzed process, the mechanism is thought to involve the coordination of the palladium catalyst to the pyrrolidine. organic-chemistry.org This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. The alkyl halide then undergoes oxidative addition to the palladium center. The final steps involve reductive elimination of the alkylated product and regeneration of the active catalyst. organic-chemistry.org
Role As a Key Intermediate in Organic and Medicinal Synthesis
Building Block for Complex Heterocyclic Systems
The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govresearchgate.net The inherent structural features of 3-phenyl-3-pyrrolidinol make it an attractive starting material for constructing more elaborate, fused heterocyclic systems. Organic chemists utilize such building blocks in multicomponent reactions (MCRs) and sequential transformations to assemble intricate molecular architectures with high efficiency. researchgate.netnih.gov
For instance, synthetic strategies involving [3+2] cycloaddition reactions using pyrrolidine derivatives can lead to the formation of complex fused systems like hexahydropyrrolo[2,1-a]isoquinolines. researchgate.net Other approaches use the pyrrolidine core, such as that found in pyroglutamic acid, to construct condensed indolizinediones, which can then be transformed into various polycyclic systems. google.com These methodologies highlight the utility of the pyrrolidine skeleton as a template for generating diverse and complex heterocyclic libraries for drug discovery. While specific examples starting directly from 3-phenyl-3-pyrrolidinol hydrochloride to create large fused systems are not extensively documented in readily available literature, its structural motifs are archetypal for the building blocks used in these complex syntheses. nih.gov
Precursor for Pharmacologically Active Compounds
The primary application of this compound in medicinal chemistry is as a precursor for compounds with specific biological activities. Its chiral nature and functional groups are pivotal for achieving desired interactions with biological targets.
The 3-phenyl-3-pyrrolidinol scaffold is integral to the synthesis of ligands for several critical receptor families, particularly muscarinic and dopamine (B1211576) receptors.
Muscarinic Receptor Antagonists: A prominent example is the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for treating overactive bladder. nih.gov Multiple synthetic routes to Darifenacin utilize (S)-3-hydroxypyrrolidine as a key chiral starting material. researchgate.netnih.gov The process often involves the reaction of a protected (S)-3-hydroxypyrrolidine with other intermediates, such as derivatives of diphenylacetonitrile (B117805) and 2,3-dihydrobenzofuran, to construct the final drug molecule. nih.govresearchgate.net The pyrrolidine moiety is a critical component of the pharmacophore, responsible for the compound's affinity and selectivity for the M3 receptor.
Dopamine D2/D3 Receptor Ligands: The development of selective ligands for dopamine D2 and D3 receptors is crucial for treating central nervous system disorders. The 3-phenylpyrrolidine (B1306270) scaffold has been identified as a key structural element for achieving high affinity and selectivity for these receptors. metu.edu.tr Research has shown that a series of 3-(3-hydroxyphenyl)pyrrolidine analogues can be synthesized to probe the binding pockets of the D3 receptor. nih.gov Modifications, such as the introduction of N-alkyl groups, can enhance affinity and selectivity. nih.gov Furthermore, compounds incorporating a 5-phenyl-pyrrole-3-carboxamide structure have been evaluated for their binding affinity to D2-like receptors, with certain derivatives showing activity in the low micromolar range. nih.gov
Table 1: Examples of Receptor Ligands Derived from Pyrrolidine Scaffolds
| Compound Class | Target Receptor | Key Structural Moiety | Representative Finding |
|---|---|---|---|
| Phenyl-pyrrole-carboxamides | Dopamine D2-like | 5-phenyl-pyrrole-3-carboxamide | Compound 1f (2-chloro analog) showed binding affinity in the low micromolar range. nih.gov |
| Dihydroquinolin-2(1H)-ones | Dopamine D2 | 3,4-dihydroquinolin-2(1H)-one | Compound 5e exhibited the highest D2R affinity among a synthesized series. |
| (S)-Darifenacin | Muscarinic M3 | (S)-3-hydroxypyrrolidine | A selective M3 receptor antagonist synthesized from chiral 3-hydroxypyrrolidine. researchgate.netnih.gov |
The structural and stereochemical properties of this compound make it an ideal precursor for the design of specific enzyme inhibitors.
PI3K/Akt/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer, making it a prime target for therapeutic inhibitors. Many inhibitors of this pathway are heterocyclic compounds, where the heteroatoms are key to binding interactions. For example, substituted morpholinopyrimidines have been developed as potent PI3K inhibitors. While direct synthesis of PI3K inhibitors from 3-phenyl-3-pyrrolidinol is not prominently featured in available literature, the development of inhibitors based on related pyrrolo[2,3-d]pyrimidine scaffolds for other kinases, such as Aurora-A, demonstrates the utility of this type of heterocycle in kinase inhibition. nih.gov The core structure's ability to present substituents in a defined three-dimensional space is crucial for activity. nih.gov
MAP4K Inhibitors: Mitogen-activated protein kinase kinase kinase kinases (MAP4Ks) are therapeutic targets for neurodegenerative diseases. The development of inhibitors often involves screening and optimizing heterocyclic scaffolds. For instance, pyridinyltriazoles have been synthesized and evaluated as inhibitors of p38 MAP kinase. While a direct synthetic lineage from 3-phenyl-3-pyrrolidinol to a leading MAP4K inhibitor is not established, the principles of scaffold hopping and optimization are central to this field. The pyrrolidine ring represents a viable scaffold that could be explored for this target class.
NAPE-PLD Inhibitors: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of endocannabinoids. google.com In the development of potent NAPE-PLD inhibitors, a significant breakthrough was achieved by replacing a morpholine (B109124) ring in an early lead compound with a (S)-3-hydroxypyrrolidine moiety. google.com This substitution resulted in a nanomolar potent inhibitor, LEI-401, with improved activity and reduced lipophilicity. researchgate.netgoogle.com The (R)-enantiomer also showed similar potency, indicating that the absolute configuration of the hydroxyl group was not essential for binding in this specific series. google.com
i-NOS Inhibitors: Inducible nitric oxide synthase (i-NOS) is an important target for inflammatory conditions. Research has led to the development of potent and highly selective i-NOS inhibitors based on the pyrrolidinol structure. Specifically, (3S,4S,5R)-2-Imino-4-methyl-5-pentyl-3-pyrrolidinol hydrochloride was found to be a potent i-NOS inhibitor, demonstrating three times the selectivity of its parent compound that lacked the 3-hydroxy group.
Table 2: Examples of Enzyme Inhibitors Derived from Pyrrolidinol Scaffolds
| Inhibitor Target | Key Starting Moiety/Scaffold | Compound Example | Potency/Selectivity Finding |
|---|---|---|---|
| NAPE-PLD | (S)-3-hydroxypyrrolidine | LEI-401 | Ki = 0.027 µM; replacement of morpholine with hydroxypyrrolidine improved activity. google.com |
| i-NOS | 3-pyrrolidinol (B147423) | (3S,4S,5R)-2-Imino-4-methyl-5-pentyl-3-pyrrolidinol hydrochloride | Potent i-NOS inhibitor with 3-fold higher selectivity than its non-hydroxylated parent compound. |
The concept of scaffold-based drug design relies on using a core molecular structure that can be systematically modified to optimize interactions with a biological target. mdpi.com The pyrrolidine ring is an exemplary scaffold due to its non-planar, three-dimensional shape, which allows for a better exploration of chemical space compared to flat aromatic rings. mdpi.com
The utility of the 3-hydroxypyrrolidine scaffold is clearly demonstrated in the development of NAPE-PLD inhibitors, where replacing a morpholine with (S)-3-hydroxypyrrolidine led to a significant increase in potency. google.com This is a classic example of scaffold hopping, where a core part of a molecule is replaced with a structurally distinct motif to improve properties. Another example is the design of human β3 adrenergic receptor agonists. Here, the flexible ethanolamine (B43304) core, common in many agonists, was constrained by incorporating it into a pyrrolidine ring. This modification maintained high functional potency while improving selectivity and metabolic stability. These examples underscore how the defined stereochemistry and conformational rigidity of the 3-phenyl-3-pyrrolidinol scaffold can be exploited in structure-based design to achieve superior pharmacological profiles.
Application in Asymmetric Catalysis and Chiral Auxiliary Development
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. Pyrrolidine derivatives, most notably proline and its derivatives (e.g., prolinol), are among the most successful organocatalysts and are used in a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions.
The chiral nature of 3-phenyl-3-pyrrolidinol, with its stereocenter and functional groups, makes it a potential candidate for use as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions. General principles of asymmetric synthesis show that an existing chiral center on a molecule can direct the formation of a new stereocenter, leading to a diastereomeric preference in the products. While specific, widespread application of 3-phenyl-3-pyrrolidinol itself as a chiral auxiliary is not extensively documented, the foundational success of structurally related pyrrolidines in asymmetric catalysis suggests its potential in this area. The development of new chiral catalysts and auxiliaries is a continuous effort, and scaffolds like 3-phenyl-3-pyrrolidinol represent an opportunity for future exploration in this domain.
Pharmacological and Biological Activity Profiling in Vitro Studies
In Vitro Assessment of Receptor Interactions
Muscarinic Receptor Modulation Studies
No publicly available in vitro studies detailing the direct modulatory effects of 3-Phenyl-3-pyrrolidinol hydrochloride on muscarinic acetylcholine receptor subtypes were identified in the reviewed literature. General methodologies for assessing ligand affinity and selectivity at the five muscarinic receptor subtypes (M1-M5) typically involve radioligand binding assays. These assays are crucial for determining the dissociation constant (KD), maximum receptor density (Bmax), and the inhibition constant (Ki) of a test compound.
Dopamine (B1211576) Receptor Subtype Affinity and Selectivity Profiling
The 3-phenyl-pyrrolidine scaffold is a key structural feature in ligands designed for dopamine receptors, particularly the D3 subtype. While direct binding data for this compound is not specified, research on closely related analogs highlights the importance of this moiety for receptor affinity and selectivity.
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized and evaluated for their in vitro binding affinities at human dopamine receptors. nih.gov The design strategy for these compounds involves extending functionality from the core pyrrolidine (B122466) structure to interact with a secondary binding pocket within the D3 receptor, aiming to enhance affinity and selectivity over the highly similar D2 receptor. nih.gov Studies on various dopaminergic ligands have successfully identified compounds with high selectivity for the D3 receptor over D2 and D4 subtypes. For instance, the conformationally-flexible benzamide compound HY-3-24 demonstrated a high potency for the D3 receptor with a Ki value of 0.67 ± 0.11 nM, showing approximately 129-fold selectivity over the D2 receptor (Ki = 86.7 ± 11.9 nM) and minimal activity at the D4 receptor (Ki > 1,000 nM). frontiersin.org
Table 1: In Vitro Dopamine Receptor Binding Affinities of Select Ligands
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D2/D3) |
| HY-3-24 | 86.7 ± 11.9 | 0.67 ± 0.11 | > 1,000 | ~129-fold |
Data is for the related compound HY-3-24 and is provided for context on the potential of similar scaffolds. frontiersin.org
RORγt Inverse Agonism Studies
The 3-phenyl-pyrrolidinyl core structure is integral to a novel series of potent and selective inverse agonists for the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.
Specifically, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones has been developed and studied. nih.gov Through structure-based design, researchers identified that specific substitutions on the pyrrolidine ring and the 3-phenyl group were crucial for achieving high selectivity. nih.gov An initial compound in this series, a (1-phenylcyclopentyl)sulfone known as compound 3, showed promising potency as a RORγt inverse agonist with an EC50 of 2980 nM in a Gal-4 reporter assay using the Jurkat cell line. nih.gov Subsequent optimization led to the discovery of more potent and selective compounds within this class. nih.gov These findings underscore the potential of the 3-phenyl-pyrrolidinol backbone as a scaffold for developing RORγt inverse agonists. nih.gov
Table 2: In Vitro RORγt Inverse Agonist Activity of a Phenyl Benzylsulfone Derivative
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Phenyl benzylsulfone 2 | Gal-4 Reporter Assay | Jurkat | 2980 |
This data is for a parent compound of the phenyl (3-phenylpyrrolidin-3-yl)sulfone series. nih.gov
Nicotinic Acetylcholine Receptor Binding
In vitro binding studies of this compound at nicotinic acetylcholine receptor (nAChR) subtypes have not been reported in the available scientific literature. Research into ligands for nAChRs is extensive, often utilizing radioligand binding assays with compounds like 125I-epibatidine to determine the affinity of novel molecules for various receptor subtypes, such as the α4β2 and α7 subtypes. nih.gov However, no such data currently exists for the specific compound .
In Vitro Enzyme Inhibition Studies
Inducible Nitric Oxide Synthase (i-NOS) Inhibition
There are no specific in vitro studies detailing the inhibitory activity of this compound against inducible nitric oxide synthase (i-NOS). However, the pyrrolidine scaffold is present in other molecules designed as i-NOS inhibitors. For example, a series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the i-NOS isoform. nih.gov Several compounds from this series demonstrated potent inhibition, with IC50 values in the low micromolar range (e.g., 2.36 µM, 2.68 µM, and 2.5 µM), indicating that the pyrrolidine ring can be a component of effective i-NOS inhibitors. nih.gov These findings suggest a potential avenue for investigation, though direct evidence for this compound is lacking.
MAP4 Kinase Inhibition in Cellular Models
Research into compounds targeting the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family has identified several inhibitors with neuroprotective properties. nih.gov These kinases are implicated in various biological processes, and their inhibition is a therapeutic strategy for conditions involving endoplasmic reticulum (ER) stress. nih.gov While broad-spectrum kinase inhibitors have been found to protect motor neurons from ER-stress-mediated degeneration, the development of more selective agents is a key objective. nih.gov However, based on the available scientific literature, there is no direct evidence linking this compound specifically to the inhibition of MAP4 kinase in cellular models. Studies on MAP4K inhibitors have centered on other chemical scaffolds, such as pyridopyrimidines. nih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
The 3-hydroxypyrrolidine moiety, a core component of 3-phenyl-3-pyrrolidinol, is a critical structural feature in the development of potent inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.govresearchgate.net NAPE-PLD is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov
In the optimization of a novel series of NAPE-PLD inhibitors, researchers discovered that replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine scaffold significantly enhanced inhibitory activity. nih.gov This substitution not only improved potency by over threefold but also advantageously decreased the compound's lipophilicity. nih.gov The resulting compound, LEI-401, which incorporates the (S)-3-hydroxypyrrolidine ring, was identified as a nanomolar potent inhibitor of NAPE-PLD. nih.govresearchgate.net The IUPAC name for LEI-401 is N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. This highlights the importance of the hydroxypyrrolidine structure in achieving high-affinity binding to the enzyme. nih.gov In functional assays, LEI-401 demonstrated the ability to reduce NAE levels in neuroblastoma cells and prevent NAPE-induced changes in the excitability of dorsal root ganglion (DRG) neurons. nih.govresearchgate.net
Table 1: In Vitro Inhibitory Activity of LEI-401 and Related Precursors against NAPE-PLD
| Compound | Key Structural Moiety | Inhibitory Constant (Ki) |
|---|---|---|
| Hit Compound 2 | Morpholine | 0.30 µM |
| Compound 7 | (S)-3-hydroxypyrrolidine | 0.086 µM |
| Compound 8 | (R)-3-hydroxypyrrolidine | 0.11 µM |
| LEI-401 (Compound 1) | (S)-3-hydroxypyrrolidine + (S)-3-phenylpiperidine | 0.027 µM |
PD-L1 Antagonist Activity
The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint is a validated strategy in cancer immunotherapy. nih.govnih.gov While monoclonal antibodies targeting this pathway are clinically approved, research into small-molecule inhibitors is active. nih.govnih.gov These efforts have primarily focused on scaffolds capable of inducing PD-L1 dimerization, such as those based on biphenyl, terphenyl, and benzamide structures. nih.govresearchgate.net A review of the current literature indicates that the 3-phenyl-3-pyrrolidinol scaffold has not been reported as a basis for PD-L1 antagonist activity.
Other In Vitro Biological Activities
Anticancer Potential (e.g., inhibition of cell growth, DNA replication)
The pyrrolidine ring is a versatile scaffold found in numerous compounds investigated for anticancer activity. nih.gov Derivatives incorporating this structure have demonstrated cytotoxicity against a range of human cancer cell lines through various mechanisms. nih.govnih.gov
For instance, the specific stereochemistry of a methyl-substituted pyrrolidine ring attached to a benzopyran core was shown to determine its function as a pure antagonist for the estrogen receptor α (ERα), a key target in treating breast cancer. nih.gov Spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for potential application in breast cancer. nih.gov Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed promising activity against the A549 human lung carcinoma cell line. mdpi.comresearchgate.net Other studies on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified compounds with selective and potent activity against prostate (PPC-1) and melanoma (IGR39) cancer cell lines, with EC50 values in the low micromolar range. nih.govresearchgate.net
Table 2: Anticancer Activity of Various Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (EC50/IC50) |
|---|---|---|
| Thiophen-containing spiro[indole-3,2'-pyrrolidine] | MCF-7 (Breast) | 17 µM |
| Thiophen-containing spiro[indole-3,2'-pyrrolidine] | HeLa (Cervical) | 19 µM |
| Diphenylamine-pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate) | 2.5 - 20.2 µM |
| Diphenylamine-pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | 2.5 - 20.2 µM |
Antimicrobial Properties
Pyrrolidine derivatives are recognized as essential structural units in compounds possessing a wide spectrum of antimicrobial properties. nih.govekb.eg Various synthetic derivatives have been evaluated against both bacterial and fungal pathogens, often showing moderate to good activity.
One study investigated pyrrolidine-2,5-dione derivatives, which displayed inhibitory activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholera) bacteria, as well as yeasts such as Candida albicans and Cryptococcus neoformans. nih.gov Another series of novel pyrrolidine-3-carbonitrile derivatives was synthesized and showed comparable activity to reference antibiotics against a panel of bacteria and fungi. ekb.eg The consistent appearance of the pyrrolidine ring in molecules with antimicrobial effects underscores its importance as a pharmacophore in this field. nih.govresearchgate.net
Table 3: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Microorganism | Type | Compound 5 MIC (µg/mL) | Compound 8 MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacteria | 32 - 128 | 16 - 64 |
| Vibrio cholera strains | Gram-negative bacteria | 32 - 128 | 16 - 64 |
| Candida albicans | Yeast | 64 - 128 | 64 - 256 |
| Cryptococcus neoformans | Yeast | 64 - 128 | 64 - 256 |
Neurotransmitter System Modulation (general)
The pyrrolidine scaffold is a privileged structure in the design of agents that modulate central nervous system (CNS) targets, including various neurotransmitter receptors. mdpi.com Its rigid, three-dimensional structure is well-suited for creating selective ligands for receptors in the dopaminergic, serotonergic, and opioid systems.
For example, pyrrolidine-containing drugs such as Raclopride and Sulpiride are known for their dopamine receptor blocking activities. mdpi.com In other research, 3-pyrrolidine-indole derivatives have been specifically designed as selective modulators of the serotonin 5-HT2A receptor, a key target in the treatment of mental health disorders. researchgate.netnih.gov Furthermore, a novel kappa opioid receptor (KOR) agonist was developed around a pyrrolidinyl-substituted pyranopiperazine scaffold. nih.gov Molecular modeling of this interaction revealed that the pyrrolidine nitrogen forms a critical salt bridge with an aspartate residue (Asp138) in the receptor binding pocket, anchoring the ligand and contributing to its agonist activity. nih.gov
Advanced Research Perspectives and Future Directions
Development of Novel Synthetic Routes and Process Optimization for Scalability
The future development of therapeutic agents based on the 3-Phenyl-3-pyrrolidinol hydrochloride scaffold hinges on the availability of efficient and scalable synthetic methodologies. Current synthetic strategies often involve multi-step processes that may not be amenable to large-scale production. Future research will likely focus on the development of novel, more efficient synthetic routes.
One promising area of research is the enantioselective synthesis of 3-phenyl-3-pyrrolidinol and its derivatives. researchgate.net The stereochemistry of the pyrrolidine (B122466) ring can significantly influence its biological activity, making the development of stereoselective synthetic methods crucial. nih.gov Recent advances in catalysis, including organocatalysis and transition-metal catalysis, offer new avenues for the asymmetric synthesis of chiral pyrrolidines. researchgate.net For instance, palladium-catalyzed enantioselective α-alkenylation of alkylamines has emerged as a versatile method for creating chiral amines. acs.org Such methodologies could be adapted to produce enantiomerically pure 3-Phenyl-3-pyrrolidinol, which would be essential for developing stereospecific therapeutic agents.
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
A thorough understanding of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is fundamental to the rational design of new drugs. For this compound, comprehensive SAR and SPR studies would elucidate the key structural features responsible for its biological activity and physicochemical properties.
SAR studies would involve the systematic modification of the 3-Phenyl-3-pyrrolidinol scaffold to identify which functional groups and stereochemical configurations are critical for target engagement and efficacy. For example, studies on related 3-aryl-pyrrolidine derivatives have shown that substitutions on the phenyl ring and the pyrrolidine nitrogen can dramatically alter biological activity. nih.gov Similarly, the stereochemistry at the C3 position of the pyrrolidine ring has been shown to be a determinant of activity in other pyrrolidine-based compounds. nih.gov
SPR studies, on the other hand, would focus on optimizing the physicochemical properties of 3-Phenyl-3-pyrrolidinol derivatives to improve their drug-like characteristics, such as solubility, permeability, and metabolic stability. For instance, research on pyrroloquinolone-based PDE-5 inhibitors has demonstrated that addressing low aqueous solubility and poor oral bioavailability is crucial for advancing lead compounds. researchgate.net
| SAR/SPR Study Type | Objective | Example from Related Compounds |
| Structure-Activity Relationship (SAR) | To identify key structural features for biological activity. | Substitutions on the phenyl ring and pyrrolidine nitrogen can alter androgen receptor antagonism in 3-aryl-pyrrolidine derivatives. nih.gov |
| Structure-Property Relationship (SPR) | To optimize physicochemical properties for drug-likeness. | Modifications to improve aqueous solubility and oral bioavailability in pyrroloquinolone PDE-5 inhibitors. researchgate.net |
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational and experimental approaches is a cornerstone of modern drug discovery, enabling the rational design of novel therapeutic agents. For this compound, this integrated approach can accelerate the identification and optimization of lead compounds.
Computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, can be used to predict the binding affinity of 3-Phenyl-3-pyrrolidinol derivatives to specific biological targets and to assess their potential drug-like properties. nih.govnih.govrsc.org For example, molecular docking studies have been successfully employed to understand the binding modes of pyrrolidine derivatives to enzymes like COX-1 and COX-2. nih.govresearchgate.net These computational predictions can then guide the synthesis of a focused library of compounds for experimental evaluation.
Experimental validation through in vitro and in vivo assays is essential to confirm the computational predictions and to provide a more comprehensive understanding of the biological activity of the synthesized compounds. This iterative cycle of computational design, chemical synthesis, and biological testing can lead to the rapid development of potent and selective drug candidates based on the this compound scaffold.
Exploration of New Therapeutic Areas Based on In Vitro Activity
The 3-Phenyl-3-pyrrolidinol scaffold has the potential to be a versatile platform for the discovery of new therapeutic agents across a range of disease areas. While initial studies may have focused on a specific biological target, the in vitro screening of 3-Phenyl-3-pyrrolidinol and its derivatives against a broad panel of enzymes and receptors could uncover novel therapeutic applications.
For instance, various pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netumn.edu The pyrrolidine ring is a key structural motif in inhibitors of targets such as PARP-1 and -2, which are involved in DNA repair and are important targets in oncology. nih.gov Furthermore, derivatives of the pyrrolidine scaffold have been investigated as androgen receptor antagonists for the treatment of prostate cancer. nih.gov The exploration of this compound and its analogs in these and other therapeutic areas through high-throughput screening and detailed in vitro pharmacological profiling could lead to the identification of new lead compounds for a variety of diseases.
| Potential Therapeutic Area | Relevant Biological Target/Activity | Example from Pyrrolidine Derivatives |
| Oncology | PARP-1 and -2 inhibition, Androgen receptor antagonism | Inhibition of PARP-1 and -2 by certain pyrrolidine derivatives. nih.gov Androgen receptor antagonism by 3-aryl-3-hydroxy-1-phenylpyrrolidines. nih.gov |
| Inflammation | COX-1 and COX-2 inhibition | Inhibition of COX enzymes by synthesized pyrrolidine derivatives. nih.govresearchgate.net |
| Infectious Diseases | Antiviral, Antimicrobial activity | Pyrrolidine-functionalized nucleoside analogs with potential antiviral activity. umn.edu Pyrano[2,3-d]pyrimidine derivatives with antimicrobial properties. nih.gov |
Application in Advanced Drug Discovery Paradigms (e.g., PROTACs, Covalent Inhibitors, Bitopic Ligands)
The this compound scaffold can also serve as a valuable building block in the development of next-generation therapeutics utilizing advanced drug discovery paradigms.
PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govresearchgate.net The 3-Phenyl-3-pyrrolidinol moiety could be incorporated as a ligand for a protein of interest, connected via a linker to an E3 ligase-binding element. youtube.com This approach offers a powerful strategy to target proteins that have been traditionally considered "undruggable." nih.gov
Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition. nih.govyoutube.com The 3-Phenyl-3-pyrrolidinol scaffold could be functionalized with a reactive "warhead" that can form a covalent bond with a specific amino acid residue in the target protein's binding site. This strategy can provide high specificity and durable target engagement. youtube.com
Bitopic ligands are molecules that simultaneously bind to two different sites on a target protein, often an orthosteric site and an allosteric site. nih.gov This dual binding can lead to enhanced affinity, selectivity, and unique pharmacological effects. The 3-Phenyl-3-pyrrolidinol core could serve as the orthosteric or allosteric binding element in the design of bitopic ligands for various receptors and enzymes.
Q & A
Q. What are the established synthetic routes for 3-Phenyl-3-pyrrolidinol hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted pyrrolidine precursors or reductive amination of ketones. For example, (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride is synthesized via stereoselective methods using chiral catalysts to control enantiomeric purity . Reaction parameters such as temperature (e.g., 0–5°C for intermediates), solvent polarity (e.g., methanol or dichloromethane), and stoichiometric ratios of reagents (e.g., 1:1.2 amine-to-acid chloride) critically affect yield. Post-synthetic purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended .
Q. What analytical methods are recommended for determining the purity of this compound?
High-performance liquid chromatography (HPLC) is widely used. A validated method includes a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. Detection at 207 nm provides linearity (R² = 0.9999) in the 1.09–10.90 µg·mL⁻¹ range . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity, while elemental analysis verifies stoichiometric chloride content .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers at -20°C to prevent hygroscopic degradation. Use inert atmospheres (e.g., nitrogen) for moisture-sensitive reactions. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid skin contact, as hydrochloride salts can cause irritation . Waste must be neutralized (e.g., with sodium bicarbonate) before disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what techniques validate chiral resolution?
Chiral resolution is achieved using (1) enantioselective catalysts (e.g., Ru-BINAP complexes) or (2) diastereomeric salt formation with tartaric acid derivatives. Validate purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. For example, [(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride requires a Chiralcel OD-H column with hexane:isopropanol (90:10) to resolve enantiomers . X-ray crystallography of single crystals can confirm absolute configuration .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in receptor-binding assays (e.g., affinity for NMDA or σ receptors) may arise from variations in assay conditions (e.g., pH, buffer composition) or impurities. Perform dose-response curves with standardized protocols (e.g., IC₅₀ determination using radioligand displacement). Cross-validate with orthogonal methods, such as functional assays (e.g., calcium flux for ion channel activity) and in silico docking studies to reconcile structural-activity relationships .
Q. What experimental designs are effective for studying the compound’s interactions with neurological targets?
Use competitive binding assays with tritiated ligands (e.g., [³H]MK-801 for NMDA receptors) and Scatchard analysis to calculate Kd values. For in vivo studies, employ rodent models of Parkinson’s or neuropathic pain, administering this compound at 1–10 mg/kg (intraperitoneal). Monitor pharmacokinetics via LC-MS/MS to correlate plasma concentrations with efficacy .
Q. How can researchers mitigate byproduct formation during scale-up synthesis?
Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., mixing rate, temperature gradients). For example, a Buchwald-Hartwig amination scale-up may require controlled addition of palladium catalysts to suppress dimerization. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Analysis and Troubleshooting
Q. What strategies resolve discrepancies between computational predictions and experimental solubility data?
Re-evaluate force field parameters in molecular dynamics simulations (e.g., OPLS-AA vs. CHARMM). Experimentally, determine solubility in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask methods with HPLC quantification. Adjust predicted logP values using Abraham solvation parameters to account for hydrochloride salt effects .
Q. How to interpret conflicting cytotoxicity results in cell-based assays?
Control for batch-to-batch variability in compound purity using LC-MS. Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-containing media). Perform MTT/WST-1 assays in triplicate with positive controls (e.g., doxorubicin) and statistical analysis (ANOVA with post-hoc tests) .
Safety and Compliance
Q. What regulatory guidelines apply to preclinical testing of this compound?
Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) protocols. For GLP compliance, document synthesis batches (e.g., COA with Lot#), and ensure IRB approval for animal studies. Include Material Safety Data Sheets (SDS) compliant with EC No. 1272/2008 (CLP Regulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
